molecular formula C7H8N2O2 B1604594 4-Methoxynicotinamide CAS No. 7418-64-6

4-Methoxynicotinamide

Cat. No.: B1604594
CAS No.: 7418-64-6
M. Wt: 152.15 g/mol
InChI Key: NXQLBCIJYNCZKC-UHFFFAOYSA-N
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Description

4-Methoxynicotinamide is an organic compound with the molecular formula C7H8N2O2 It is a derivative of nicotinamide, which is a form of vitamin B3 This compound is characterized by the presence of a methoxy group (-OCH3) attached to the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxynicotinamide can be synthesized from 4-methoxypyridine-3-carbonitrile. The synthesis involves the conversion of the nitrile group to an amide group through hydrolysis. The reaction typically requires acidic or basic conditions and elevated temperatures to facilitate the conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the conversion process .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxynicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methoxynicotinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxynicotinamide involves its interaction with specific molecular targets. One of the primary targets is nicotinamide N-methyltransferase, an enzyme that catalyzes the methylation of nicotinamide. By inhibiting this enzyme, this compound can modulate metabolic pathways and influence various physiological processes. The compound’s effects are mediated through its binding to the active site of the enzyme, thereby preventing the methylation reaction .

Comparison with Similar Compounds

Uniqueness: 4-Methoxynicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit nicotinamide N-methyltransferase sets it apart from other nicotinamide derivatives, making it a valuable compound in metabolic research .

Properties

IUPAC Name

4-methoxypyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-6-2-3-9-4-5(6)7(8)10/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQLBCIJYNCZKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60291811
Record name 4-Methoxynicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7418-64-6
Record name 4-Methoxy-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7418-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 78318
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007418646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7418-64-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78318
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methoxynicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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